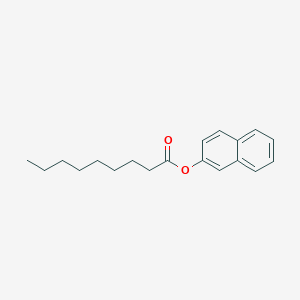

Naphthalen-2-yl nonanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-2-3-4-5-6-7-12-19(20)21-18-14-13-16-10-8-9-11-17(16)15-18/h8-11,13-15H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKROVNPMTNPUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608660 | |

| Record name | Naphthalen-2-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15806-45-8 | |

| Record name | Naphthalen-2-yl nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15806-45-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Naphthalen 2 Yl Nonanoate

Established Synthetic Pathways for Naphthalen-2-yl Nonanoate (B1231133)

The primary methods for synthesizing naphthalen-2-yl nonanoate involve the direct combination of its constituent parts: a naphthalene-derived alcohol and a nonanoic acid derivative.

Esterification Reactions Utilizing 2-Naphthol (B1666908) and Nonanoic Acid Derivatives

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 2-naphthol with nonanoic acid. The general mechanism begins with the protonation of the carboxylic acid's carbonyl group by an acid catalyst, which enhances its electrophilicity. The hydroxyl group of 2-naphthol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the catalyst yields the final ester product. mdpi.com

Commonly used acid catalysts for this type of reaction include sulfuric acid and solid acid catalysts like Amberlite IR120. mdpi.com The reaction kinetics and activation energy have been found to be similar for both homogeneous (H₂SO₄) and heterogeneous (Amberlite IR120) catalysts in the esterification of nonanoic acid. mdpi.com

An alternative to using the carboxylic acid directly is to employ a more reactive derivative, such as an acyl chloride (acid chloride). The reaction of nonanoyl chloride with 2-naphthol would proceed vigorously, often at room temperature, to produce this compound and hydrogen chloride gas. libretexts.org This method is particularly useful when dealing with less reactive alcohols or when milder reaction conditions are desired, though it generates corrosive HCl as a byproduct. libretexts.org

Alternative Synthetic Approaches to Naphthalene (B1677914) Esters

Beyond direct esterification, several advanced catalytic methods have been developed for the synthesis of naphthalene esters, which could be adapted for this compound.

A regioselective Rh(III)-catalyzed C-H bond naphthylation has been developed using aryl imidates and oxabicyclic alkenes. This strategy results in diverse naphthalene-substituted aromatic esters through a cascade reaction where the imidate directing group is transformed into an ester. researchgate.net Another approach involves the Blaise reaction, where a Reformatsky reagent acts on o-alkynylarenenitriles, leading to naphthalene amino esters through a tandem 6-endo-dig carbannulation of the in-situ generated intermediates. acs.org

Furthermore, multisubstituted naphthalenes can be efficiently synthesized via the [4+2] cycloaddition of 2-pyrones with aryne intermediates generated from o-silylaryl triflates, followed by a decarboxylative aromatization. rsc.org This method offers a pathway to highly functionalized naphthalene cores. rsc.org Electrochemical methods also present a viable route; the electroreduction of carboxylic acids like 1-naphthoic acid, followed by the addition of alkyl halides, yields the corresponding esters through an SN2 mechanism. researchgate.net

Synthesis of this compound Derivatives

Modification of the parent this compound structure can be achieved by targeting either the aromatic naphthalene ring or the aliphatic nonanoate chain. These modifications allow for the fine-tuning of the molecule's properties.

Strategies for Modifying the Naphthalene Moiety

The naphthalene core of the ester is amenable to a variety of functionalization reactions, many of which rely on modern C-H activation strategies. researchgate.netanr.fr The position of substitution on the naphthalene ring is influenced by the directing effects of existing substituents and the reaction conditions. cutm.ac.in

Key Modification Strategies:

Halogenation and Arylation: Palladium-catalyzed reactions can introduce halogen or aryl groups. For instance, the Stille cross-coupling reaction of a tetrabrominated naphthalene diimide with various aryl- and alkynylstannanes has been shown to produce tetraaryl- and tetraethynyl-substituted naphthalene systems. thieme-connect.com

C-H Activation/Functionalization: Transition-metal-catalyzed C-H bond functionalization is a powerful tool for introducing various groups onto the naphthalene ring. anr.fr Depending on the catalyst and directing group, functionalization can be directed to specific positions. researchgate.net For example, ruthenium catalysts have been used for the C5-selective functionalization of naphthalene-substituted phosphines. researchgate.net

Skeletal Editing: Advanced techniques can transmute the naphthalene skeleton itself. One such method involves the conversion of an isoquinoline (B145761) to a naphthalene derivative by exchanging the nitrogen atom for a carbon atom using a phosphonium (B103445) ylide, which proceeds through a triene intermediate and subsequent 6π-electrocyclization. nih.gov

Below is a table summarizing various catalytic systems for naphthalene functionalization.

| Catalyst System | Reaction Type | Functional Group Introduced | Reference |

| Pd(PPh₃)₄ | Stille Cross-Coupling | Aryl, Ethynyl | thieme-connect.com |

| Rh(III) complexes | C-H Naphthylation | Naphthalene-substituted esters | researchgate.net |

| Ru catalysts | C-H Alkylation | tert-Alkyl | researchgate.net |

| Gold (I) complexes | Carbene Insertion | Ester-containing carbene units | beilstein-journals.org |

| Palladium catalysts | Oxygenation | Hydroxyl (Naphthol) | anr.fr |

Strategies for Modifying the Nonanoate Chain

Modifying the nine-carbon nonanoate chain offers another avenue for creating derivatives. While the literature specifically on this compound is sparse, general principles of fatty acid and ester chemistry can be applied.

One approach is to use a pre-functionalized nonanoic acid derivative in the initial esterification step. For instance, a nonanoic acid with a branch, a double bond, or another functional group along its chain could be esterified with 2-naphthol. Branched-chain esters are known to have altered physical properties, such as lower pour points, which prevents crystallization at low temperatures. mdpi.com

Alternatively, the ester itself can be chemically transformed. A reductive, non-hydrolytic deacylation can be performed using lithium and a catalytic amount of naphthalene in THF at low temperatures. organic-chemistry.org This process would cleave the ester, converting this compound back to 2-naphthol and generating a derivative from the nonanoyl portion. organic-chemistry.org

The table below outlines potential modifications to the nonanoate chain.

| Modification Strategy | Reactants/Reagents | Resulting Feature | Potential Application | Reference |

| Use of Branched-Chain Acid | 2-Ethylhexanoic acid | Branched ester chain | Improved low-temperature fluidity | mdpi.com |

| Deacylation | Lithium, Naphthalene (catalyst) | Cleavage of ester bond | Recovery of alcohol/thiol/amine | organic-chemistry.org |

| Hydroesterification of Olefins | 1-Octene, Methyl Formate | Linear ester chain synthesis | Alternative diesel components |

Green Chemistry Approaches in Naphthalene Ester Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In ester synthesis, this often involves using less hazardous reagents, milder reaction conditions, and catalysts that can be easily recovered and reused. mdpi.com

Enzymatic Synthesis: Lipases are increasingly used as biocatalysts for esterification. oup.com The synthesis of esters like pentyl nonanoate has been successfully carried out using immobilized lipase (B570770) from Rhizomucor meihei in a solvent-free system. scielo.brresearchgate.net This enzymatic process operates under mild temperatures (e.g., 45 °C) and can achieve high yields (over 86%). scielo.brresearchgate.net The use of immobilized enzymes allows for easy separation from the product and catalyst reuse, aligning with green chemistry goals. mdpi.com

Advanced Catalysts: The development of novel catalysts is another key area. Recently, Rhodium-Ruthenium (RhRu) bimetallic oxide clusters have been shown to be highly efficient for the cross-dehydrogenative coupling of arenes and carboxylic acids to form aryl esters. eurekalert.orglabmanager.com A significant advantage of this system is its use of molecular oxygen as the sole oxidant, with water as the only byproduct, making the process much more sustainable than methods requiring hazardous chemical oxidants. eurekalert.orglabmanager.com Other green methods include using dried Dowex H+/NaI, which allows for the esterification of various organic acids under mild, room-temperature conditions. nih.gov

The following table highlights green approaches to ester synthesis.

| Approach | Catalyst/System | Key Advantages | Reference |

| Enzymatic Esterification | Immobilized Lipase (e.g., Novozym® 435, Lipozyme RMIM) | Mild conditions, solvent-free, catalyst reusability, high product purity. | mdpi.comoup.comscielo.br |

| Cross-Dehydrogenative Coupling | RhRu Bimetallic Oxide Clusters (RhRuOₓ/C) | Uses molecular oxygen as the sole oxidant, produces only water as a byproduct, high atom economy. | eurekalert.orglabmanager.com |

| Solid Acid Catalysis | Dried Dowex H⁺/NaI | Mild room-temperature conditions, efficient for various acids. | nih.gov |

Reaction Mechanisms in Naphthalene Ester Synthesis and Functionalization

The synthesis and subsequent modification of this compound are governed by fundamental principles of organic reaction mechanisms. Understanding these pathways is crucial for the rational design of synthetic routes and for predicting the outcomes of functionalization reactions. This section delves into the mechanistic details of the formation of the ester linkage and the strategies for further chemical transformations of the this compound scaffold.

Mechanistic Investigations of Ester Formation

The formation of this compound involves the creation of an ester bond between 2-naphthol and a nonanoic acid derivative. The specific mechanism depends on the chosen reagents and catalysts. The most common pathways are nucleophilic acyl substitution and acid-catalyzed esterification.

Nucleophilic Acyl Substitution:

This is a primary mechanism when using a reactive derivative of nonanoic acid, such as nonanoyl chloride or nonanoic anhydride. chemistrytalk.orgmasterorganicchemistry.com The reaction is a two-step process: nucleophilic addition followed by elimination.

Nucleophilic Attack: The reaction initiates with the attack of the nucleophilic oxygen atom of 2-naphthol on the electrophilic carbonyl carbon of the acylating agent (e.g., nonanoyl chloride). chemguide.co.uk This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. libretexts.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, a leaving group (e.g., a chloride ion in the case of nonanoyl chloride) is expelled. chemguide.co.uklibretexts.org A final deprotonation of the naphthol oxygen, often by a weak base or another alcohol molecule, yields the final product, this compound. chemguide.co.uk

Fischer-Speier Esterification:

When reacting 2-naphthol directly with nonanoic acid, an acid catalyst (commonly H₂SO₄ or p-TsOH) is required to facilitate the reaction, which is known as Fischer-Speier esterification. wikipedia.orgorganic-chemistry.org This is an equilibrium-controlled process. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves several key steps: masterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of nonanoic acid, significantly increasing the electrophilicity of the carbonyl carbon. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: The weakly nucleophilic hydroxyl group of 2-naphthol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl of the 2-naphthol) to one of the hydroxyl groups of the original carboxylic acid. masterorganicchemistry.com This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. wikipedia.org

Deprotonation: The protonated ester is then deprotonated (typically by water, the alcohol, or the conjugate base of the catalyst) to regenerate the catalyst and yield the final ester product. masterorganicchemistry.com

To drive the equilibrium towards the product side, water is often removed as it is formed, for instance, by azeotropic distillation. organic-chemistry.org

Steglich Esterification:

For sterically hindered or sensitive substrates, the Steglich esterification offers a mild alternative. organic-chemistry.orgwikipedia.org This method uses a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govorganic-chemistry.org

The mechanism proceeds as follows: organic-chemistry.orgnih.gov

Activation of Carboxylic Acid: The carboxylic acid (nonanoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate.

Acyl Transfer to Catalyst: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea, forming a reactive N-acylpyridinium species ("active ester"). This step is crucial as it prevents a side reaction where the O-acylisourea rearranges to a stable N-acylurea. organic-chemistry.orgwikipedia.org

Nucleophilic Attack by Alcohol: The hydroxyl group of 2-naphthol then attacks the activated acyl group of the N-acylpyridinium intermediate.

Product Formation: This leads to the formation of this compound, the regenerated DMAP catalyst, and dicyclohexylurea (DCU), the insoluble byproduct from DCC. wikipedia.org

Table 1: Comparison of Esterification Mechanisms for this compound Synthesis

| Feature | Nucleophilic Acyl Substitution | Fischer-Speier Esterification | Steglich Esterification |

|---|---|---|---|

| Nonanoic Acid Source | Nonanoyl chloride, Nonanoic anhydride | Nonanoic acid | Nonanoic acid |

| Co-reagent/Catalyst | Base (e.g., Pyridine) | Strong Acid (e.g., H₂SO₄) | DCC, DMAP |

| Key Intermediate | Tetrahedral alkoxide | Protonated tetrahedral intermediate | O-Acylisourea, N-Acylpyridinium ion |

| Byproducts | HCl, Carboxylic acid | Water | Dicyclohexylurea (DCU) |

| Conditions | Often mild, room temperature | Harsher, requires heating, water removal | Mild, room temperature |

| Advantages | High reactivity, fast | Uses inexpensive starting materials | Mild conditions, good for sensitive substrates |

| Disadvantages | Acylating agents are moisture-sensitive | Equilibrium reaction, harsh conditions | Stoichiometric coupling agent, byproduct removal |

Pathways for Further Functionalization of this compound Scaffolds

Once synthesized, the this compound molecule can undergo further chemical modifications. These reactions primarily target the aromatic naphthalene ring system, as the ester group is relatively stable under many conditions.

Electrophilic Aromatic Substitution (SₑAr):

The naphthalene ring is more reactive towards electrophilic attack than benzene (B151609). scribd.com The ester group (-O-CO-R) is an ortho-, para-directing deactivator. However, in the case of 2-naphthol derivatives, the directing effects are more complex. The oxygen atom's lone pairs can be donated to the ring, activating it. The position of electrophilic attack is determined by the stability of the resulting cationic intermediate (arenium ion or σ-complex). wikipedia.orglibretexts.org

For naphthalene, electrophilic attack at the α-position (C1) is generally favored over the β-position (C3) because the intermediate for α-attack is better stabilized by resonance, allowing for more resonance structures that preserve the aromaticity of the second ring. scribd.comstackexchange.com Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to yield primarily the 1-substituted product.

The general mechanism for electrophilic aromatic substitution involves: wikipedia.org

Generation of Electrophile: A strong electrophile (E⁺) is generated from the reagents, often with the help of a catalyst.

Nucleophilic Attack by Naphthalene Ring: The π-electron system of the naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a σ-complex.

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Electrophile | Expected Major Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-Nitro |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 1-Bromo or 1-Chloro |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 1-Sulfonic acid (kinetic product) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acylation on the more activated ring |

Modern Catalytic Functionalization:

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for modifying aromatic systems, offering alternative selectivities to classical electrophilic substitution. rsc.org These methods can enable the direct introduction of various functional groups at positions that are difficult to access through traditional means. researchgate.net For instance, ruthenium-catalyzed reactions have been shown to achieve remote C-H functionalization at the C5 position of naphthalene derivatives. researchgate.net Gold-catalyzed methods have also been explored for naphthalene functionalization. beilstein-journals.orgresearchgate.net While specific studies on this compound are not prevalent, these advanced methodologies represent a potential pathway for creating novel derivatives by targeting specific C-H bonds on the naphthalene scaffold through carefully designed catalytic cycles.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering unambiguous information about the carbon-hydrogen framework.

The ¹H NMR spectrum of Naphthalen-2-yl nonanoate (B1231133), typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons of the naphthalene (B1677914) ring system and the nonanoate side chain. Analysis of a 300 MHz ¹H NMR spectrum shows specific chemical shifts (δ) and coupling patterns. rsc.org The aromatic protons of the naphthalene moiety resonate in the downfield region, generally between δ 7.20 and 7.91 ppm. rsc.org The aliphatic protons of the nonanoate chain appear in the upfield region. For instance, the alpha-methylene protons (–CH₂–COO–) are observed as a triplet, while the terminal methyl protons (–CH₃) also present as a triplet, a characteristic feature of a long alkyl chain. rsc.org

¹H NMR Data for Naphthalen-2-yl nonanoate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) | Assignment |

|---|---|---|

| 7.91 – 7.86 | m | Aromatic (Naphthalene) |

| 7.51 – 7.46 | m | Aromatic (Naphthalene) |

| 2.54 | t, J = 7.32 Hz | α-CH₂ (ester) |

| 1.80 – 1.69 | m | β-CH₂ |

| 1.43 – 1.26 | m | (CH₂)₅ |

| 0.92 – 0.87 | m | Terminal CH₃ |

Data sourced from a 300 MHz spectrum. rsc.org

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is readily identified by its characteristic downfield shift. rsc.org The carbons of the naphthalene ring appear in the aromatic region, while the aliphatic carbons of the nonanoate chain are found at higher field strengths. rsc.org

¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 171.98 | C=O (Ester) |

| 149.80 | Aromatic C-O |

| 132.43 | Aromatic C |

| 123.41 | Aromatic CH |

| 114.76 | Aromatic CH |

| 34.34 | α-CH₂ (ester) |

| 31.82 | Aliphatic CH₂ |

| 29.22 | Aliphatic CH₂ |

| 29.13 | Aliphatic CH₂ |

| 29.10 | Aliphatic CH₂ |

| 24.89 | Aliphatic CH₂ |

| 22.66 | Aliphatic CH₂ |

| 14.12 | Terminal CH₃ |

Data sourced from a 75 MHz spectrum. rsc.org

For complex molecules like naphthalene esters, one-dimensional NMR spectra can sometimes present challenges with overlapping signals, particularly in the aromatic region. researchgate.net Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (¹H-¹H COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful methods to resolve these ambiguities. researchgate.netmdpi.com

¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the nonanoate chain and the naphthalene ring system. mdpi.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). mdpi.com

Heteronuclear Multiple-Bond Correlation (HMBC) is another crucial 2D technique that reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connection between the ester carbonyl group, the naphthalene ring, and the nonanoate chain. researchgate.nete-bookshelf.de

These advanced methods provide a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of naphthalene esters. mdpi.comiranchembook.ir

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound and reveals its fragmentation patterns upon ionization. mdpi.comslideshare.net

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. europa.eumdpi.com This is highly advantageous for determining the accurate molecular mass of the parent compound. europa.eu When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) can be used to controllably fragment the selected precursor ion. europa.eursc.org For this compound, the ESI-MS/MS spectrum would be expected to show characteristic fragmentation pathways for esters. libretexts.org This includes the neutral loss of the nonanoic acid moiety or the naphthol group, providing structural confirmation. rsc.orgarizona.edu

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile compounds. diabloanalytical.com In GC-MS, electron impact (EI) is the most common ionization method, which is a high-energy process that results in extensive and reproducible fragmentation. uni-saarland.de The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺·) would be observed, and the fragmentation pattern would be governed by the established rules for esters. libretexts.orgarizona.edu Key fragmentation processes include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

Cleavage of the ester bond: Resulting in ions corresponding to the naphthoxy radical and the nonanoyl cation, or the naphthalene cation after rearrangement.

A prominent fragment is often the acylium ion [CH₃(CH₂)₇CO]⁺. Another significant peak would correspond to the naphthoxy cation [C₁₀H₇O]⁺ or the naphthalene radical cation [C₁₀H₈]⁺ after rearrangement and loss of the side chain. slideshare.netarizona.edu The analysis of these fragments allows for the unequivocal identification of both the acyl and the alcohol components of the ester. The metabolism of related naphthalene compounds has been successfully studied using GC-MS techniques, highlighting its utility in identifying such structures. nih.govpublisso.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for the separation, detection, and identification of individual components within complex mixtures. For a compound like this compound, which may be found in environmental samples, industrial products, or biological matrices, LC-MS provides the necessary selectivity and sensitivity for its analysis.

The methodology typically involves a liquid chromatography system, often High-Performance Liquid Chromatography (HPLC), coupled to a mass spectrometer. The HPLC separates the sample components based on their differential partitioning between a stationary phase (e.g., C18 reversed-phase column) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water). nih.gov Due to its relatively nonpolar nature, conferred by the naphthalene ring and the long alkyl chain of the nonanoate group, this compound is well-suited for reversed-phase chromatography.

Following separation, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for such moderately polar molecules, which would protonate the molecule to generate a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can then determine the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental formula (C₁₉H₂₄O₂ for this compound). uni-due.de

For enhanced selectivity and quantitative analysis, tandem mass spectrometry (MS/MS) is employed. In this mode, the parent ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern. This pattern serves as a structural fingerprint for positive identification. The development of LC-MS/MS assays for related naphthalene derivatives, such as 6-methoxy-2-naphthylacetic acid, demonstrates the technique's robustness for quantifying these compounds in complex matrices like human plasma. nih.gov The analysis of highly polar pesticides and other organic substances in various food and aqueous matrices further underscores the versatility and efficiency of LC-MS and LC-MS/MS in modern analytical chemistry. uni-due.dejfda-online.com

Table 1: Representative LC-MS Parameters for Analysis of Naphthalene Derivatives

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile and water (often with formic acid) | Gradient elution | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Positive or negative ion mode | uni-due.denih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Multiple Reaction Monitoring (MRM) for quantification; Full scan for identification | uni-due.denih.gov |

| Retention Time | Dependent on specific column and mobile phase conditions | N/A | nih.gov |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. These methods are fundamental for identifying functional groups and providing detailed information about the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the FTIR spectrum is dominated by vibrations associated with the ester group, the alkyl chain, and the aromatic naphthalene moiety.

Key characteristic absorption bands for this compound would include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1735-1750 cm⁻¹.

C-O Stretch: Two distinct stretching vibrations for the ester C-O bonds are expected. The C(=O)-O stretch usually appears between 1250-1100 cm⁻¹, while the O-C (alkyl) stretch is found between 1150-1000 cm⁻¹.

Aromatic C=C Stretch: The naphthalene ring will exhibit several medium to weak absorption bands in the 1620-1450 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations appear as sharp peaks above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: The nonanoate chain will produce strong, sharp absorption bands in the 2960-2850 cm⁻¹ region due to the symmetric and asymmetric stretching of CH₂ and CH₃ groups.

Aromatic C-H Out-of-Plane Bending: These bands, found in the 900-675 cm⁻¹ region, are diagnostic of the substitution pattern on the naphthalene ring. For a 2-substituted naphthalene, characteristic bands would be expected. researchgate.net

Spectra of related compounds like 2-naphthol (B1666908) and other naphthalene derivatives confirm the positions of these characteristic aromatic and functional group vibrations. researchgate.netnist.gov

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes that may be weak or absent in the IR spectrum. Raman is particularly sensitive to nonpolar bonds and symmetric vibrations.

For this compound, the Raman spectrum would highlight:

Aromatic Ring Vibrations: The symmetric "ring-breathing" modes of the naphthalene skeleton are typically strong and sharp in the Raman spectrum, appearing around 1380 cm⁻¹ and 1460 cm⁻¹. nih.govchemicalbook.com These are often more intense than in the IR spectrum.

C=C Aromatic Stretch: A strong band around 1600-1630 cm⁻¹ corresponding to the aromatic C=C stretching is also a prominent feature. nih.gov

Aliphatic C-H Bending and Stretching: The CH₂ and CH₃ bending (scissoring, twisting) modes in the 1470-1440 cm⁻¹ region and C-H stretching modes (2800-3000 cm⁻¹) are also observable. mdpi.com

C=O Stretch: The carbonyl stretch is typically weaker in Raman than in IR but can still be observed.

The analysis of Raman spectra of naphthalene and its derivatives provides a basis for assigning the vibrational modes of this compound. nih.govresearchgate.netresearchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity (IR/Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium / Medium |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong / Strong |

| Ester C=O Stretch | 1750-1735 | ~1735 | Very Strong / Medium |

| Aromatic C=C Stretch | 1620-1450 | 1630-1580 | Medium-Weak / Strong |

| Aliphatic CH₂/CH₃ Bend | 1470-1370 | 1470-1370 | Medium / Medium |

| Aromatic Ring Breathing | Weak/Inactive | ~1380 | Weak / Strong |

| Ester C-O Stretch | 1250-1100 | 1250-1100 | Strong / Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For this compound, the chromophore responsible for UV absorption is the naphthalene ring system.

The UV-Vis spectrum of naphthalene is characterized by two main absorption bands in the near-UV region, which arise from π→π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands according to Platt's notation. researchgate.net

The ¹Lₑ band (or β-band) is a high-intensity absorption typically found at shorter wavelengths (around 220 nm for naphthalene).

The ¹Lₐ band (or p-band) is of intermediate intensity and appears at longer wavelengths (around 275 nm for naphthalene).

A third, much weaker band, the ¹Lₑ band (or α-band), which is vibronically induced, appears at the longest wavelength (around 312 nm for naphthalene) and often shows fine structure. researchgate.net

The substitution of the nonanoate group at the 2-position of the naphthalene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted naphthalene. This is a common effect for substituents that can engage in resonance with the aromatic ring. The UV spectrum of 2-naphthol, a related precursor, shows these characteristic naphthalene absorption bands shifted to longer wavelengths. researchgate.net Analysis of the spectrum's fine structure and absorption maxima can help confirm the nature of the aromatic system. upi.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, this technique can provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. doi.org

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map, from which the atomic positions can be determined. The analysis reveals:

Molecular Conformation: The exact conformation of the nonanoate chain and the orientation of the ester group relative to the naphthalene ring.

Crystal Packing: How the molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions such as van der Waals forces and potential weak C-H···π interactions, which are common in the crystal packing of aromatic compounds. nih.gov

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the space group, which describes the symmetry of the crystal.

Table 3: Illustrative Crystallographic Data for a Naphthalene Derivative

| Parameter | Example Data (for a related compound) | Information Provided | Reference |

|---|---|---|---|

| Formula | C₂₇H₁₅ClN₂O₂ | Elemental composition of the crystal | doi.org |

| Crystal System | Monoclinic | Fundamental symmetry of the lattice | doi.org |

| Space Group | P2₁/c | Symmetry operations within the unit cell | doi.org |

| Unit Cell Dimensions | a, b, c (Å); β (°) | Size and shape of the repeating unit | doi.org |

| Z Value | 4 | Number of molecules per unit cell | doi.org |

| Intermolecular Interactions | C-H···π, π-π stacking | Forces governing crystal packing | nih.gov |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive and unambiguous assignment of this compound requires the integration of data from all available methods. researchgate.net A comprehensive approach combines the strengths of each technique to build a complete molecular picture.

The process of structural assignment would proceed as follows:

LC-MS would first confirm the molecular weight (284.1776 g/mol for the monoisotopic mass) and elemental formula (C₁₉H₂₄O₂) of the compound. epa.gov

FTIR and Raman spectroscopy would confirm the presence of the key functional groups: an ester (strong C=O and C-O stretches), a long alkyl chain (strong C-H stretches), and a substituted naphthalene ring (characteristic aromatic C=C and C-H vibrations). researchgate.netresearchgate.net

UV-Vis spectroscopy would corroborate the presence of the naphthalene chromophore through its characteristic π→π* absorption bands, with shifts indicating substitution on the ring. researchgate.net

Although not explicitly detailed here, Nuclear Magnetic Resonance (NMR) spectroscopy would be critical. ¹H and ¹³C NMR would provide the exact carbon-hydrogen framework, showing the connectivity of the nonanoate chain to the 2-position of the naphthalene ring. Techniques like 2D NMR (COSY, HSQC, HMBC) would be used to unambiguously assign all proton and carbon signals, confirming the precise isomer. nih.gov

Finally, X-ray crystallography , if applicable, would provide the ultimate proof of structure in the solid state, revealing the exact 3D arrangement and intermolecular packing.

By combining the molecular formula from MS, the functional groups from vibrational spectroscopy, the electronic system from UV-Vis, the connectivity from NMR, and the 3D structure from crystallography, a complete and unambiguous structural assignment of this compound can be achieved.

Biological Activities and Mechanistic Studies of Naphthalen 2 Yl Nonanoate and Its Derivatives

Antimicrobial Properties and Associated Mechanisms

Naphthalene (B1677914) derivatives have emerged as a promising class of antimicrobial agents with efficacy against a wide range of human pathogens. researchgate.net Their mechanism of action is often attributed to their ability to interact with and disrupt microbial cell membranes.

One area of investigation has focused on synthetic peptides incorporating a naphthalene moiety. Studies on a 15-residue derivative of bovine lactoferricin (B1576259) revealed that the presence of two tryptophan residues was essential for antimicrobial activity. Further investigation into isomers showed that peptides containing a 2-naphthalenealanine (2-Nal) moiety displayed higher antimicrobial activity than those with a 1-naphthalenealanine (1-Nal) moiety. This enhanced activity is attributed to the more elongated shape of the 2-Nal side chain, allowing for deeper penetration into the bacterial cell membrane. researchgate.net

Thiazole (B1198619) derivatives containing a naphthalen-2-yl substitution have also demonstrated significant antibacterial activity. The introduction of a naphthalen-2-yl group to certain thiazole compounds greatly enhanced their activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL. mdpi.com Similarly, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a novel naphthoquinone derivative, has shown potent antimicrobial activity against Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov The mechanism underlying PNT's activity is believed to be the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

Furthermore, research on naphthol derivatives has identified 2-Hydroxymethyl-1-naphthol diacetate (TAC) as a compound with potent antimicrobial activity against various bacteria and fungi, including Enterobacter cloacae, Klebsiella pneumoniae, and Candida species, with MIC values ranging from 0.1-0.4 µM. nih.gov The synthesis of azetidinone derivatives from β-naphthol has also been explored, with these compounds showing a broad spectrum of antimicrobial activity. rasayanjournal.co.in

Structure Activity Relationship Sar Studies

Impact of Naphthalene (B1677914) Ring Substitution on Biological Activity

The naphthalene moiety, a bicyclic aromatic system, serves as a versatile scaffold in many biologically active compounds. nih.govmdpi.comresearchgate.net Its large, lipophilic surface area can facilitate interactions with biological targets, and its structure is amenable to various substitutions, which can significantly alter the compound's pharmacological profile. nih.govmdpi.com

Research on various naphthalene derivatives has demonstrated that the nature and position of substituents on the naphthalene ring are critical determinants of biological activity. For instance, in a series of naphthalene-1-carboxanilides, substitutions on the phenyl ring attached to the carboxamide group showed that electron-withdrawing groups like trifluoromethyl and halogens, as well as electron-donating groups like methoxy (B1213986) and methyl, can enhance antimycobacterial activity. mdpi.com Specifically, compounds with methoxy or methyl groups at the meta or para positions of the aniline (B41778) ring, and a fluoro group at the meta position, exhibited higher activity than the reference drugs rifampicin (B610482) and ciprofloxacin (B1669076) against Mycobacterium avium subsp. paratuberculosis. mdpi.com

Similarly, in the context of anticancer agents, modifications on the naphthalene-1,4-dione core have shown that the presence and type of halogen at the C3-position can drastically affect cytotoxicity. rsc.org Removal of a halogen at this position led to a loss of activity, while bromo-substituted compounds displayed better cytotoxicity profiles against cancer cell lines compared to their chloro-substituted counterparts. rsc.org Furthermore, the nature of the amino group attached to the naphthoquinone ring also plays a crucial role, with certain substitutions leading to a significant decrease in cytotoxicity. rsc.org

In another study on 1,5-dihydro-2H-naphtho[1,2-b] nih.govresearchgate.netdiazepine-2,4(3H)-diones as P2X4 receptor antagonists, it was found that the 6-position of the naphthalene ring was amenable to substitution, whereas substitution at the 7-position was not well-tolerated. nih.gov This highlights the positional importance of substituents on the naphthalene core for specific biological targets.

The introduction of different functional groups can influence various properties such as lipophilicity, electronic distribution, and steric bulk, all of which can affect how the molecule interacts with its biological target. For example, the addition of hydroxyl or chloro groups to the naphthyl ring of 3,5-dinaphthyl substituted 2-pyrazoline (B94618) derivatives was found to significantly enhance their antimicrobial efficacy. ijpsjournal.com

Impact of Naphthalene Ring Substitution on Biological Activity

| Compound Series | Substitution Position | Substituent Type | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Naphthalene-1-carboxanilides | Aniline Ring (meta, para) | -OCH3, -CH3, -F | Enhanced antimycobacterial activity | mdpi.com |

| Naphthalene-1,4-diones | C3-position | -Br | Increased cytotoxicity against cancer cells | rsc.org |

| 1,5-Dihydro-2H-naphtho[1,2-b] nih.govresearchgate.netdiazepine-2,4(3H)-diones | 6-position | -CH3 | Potent P2X4R antagonism | nih.gov |

| 3,5-Dinaphthyl substituted 2-pyrazolines | Naphthyl Ring | -OH, -Cl | Enhanced antimicrobial efficacy | ijpsjournal.com |

Role of the Nonanoate (B1231133) Chain Characteristics on Biological Efficacy

The length of the alkyl chain in fatty acid ionic liquids has been shown to directly correlate with their antimicrobial activity. researchgate.net An increase in the alkyl chain length of the fatty acid anion resulted in increased toxicity against both Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.net This is often attributed to the enhanced ability of longer chains to disrupt the bacterial cell membrane.

Furthermore, the physical properties of compounds can be modulated by the alkyl chain. For instance, in a series of phosphonium-based fatty acid ionic liquids, the viscosity increased with an increasing number of carbon atoms in the anion chain. researchgate.net Such changes in physical properties can influence the formulation and delivery of a compound, indirectly affecting its biological efficacy.

Role of Acyl Chain Characteristics on Biological Efficacy

| Compound Series | Chain Characteristic | Effect on Biological Efficacy | Reference |

|---|---|---|---|

| Ipomoeassin F Analogues | Presence of C-4 carbonyl in nonanoate chain | Essential for potent inhibition of protein translocation | mdpi.com |

| Fatty Acid Ionic Liquids | Increased alkyl chain length | Increased antimicrobial toxicity | researchgate.net |

Influence of Stereochemistry on Biological Recognition and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological recognition and activity. Many biological targets, such as enzymes and receptors, are chiral, meaning they can differentiate between stereoisomers of a drug molecule. This can lead to significant differences in potency, efficacy, and even the type of biological response between enantiomers or diastereomers.

In the context of naphthalene derivatives, stereochemistry has been shown to play a crucial role. For example, in a study of naphthyl derivatives as inhibitors of the SARS-CoV papain-like protease (PLpro), a tenfold decrease in inhibitory activity was observed for the (R)-methoxymethyl substituted compound compared to its (S)-isomer. nih.gov This dramatic difference underscores the importance of the spatial arrangement of substituents for effective binding to the target enzyme.

Similarly, in a series of naphthalenoid ansamycins, alterations in the stereochemistry at various carbon centers within the ansa chain were noted. rsc.org The specific stereochemistry of the ansa chain was confirmed to be critical for their antibacterial activity. For instance, rifamorpholines, a class of ansamycins, gained a specific absolute configuration at C(21) which was crucial for their activity against M. luteus. rsc.org

The concept of dynamic stereochemistry, where stereoisomers can interconvert, is also relevant. unibo.it The stability of atropisomers, which arise from hindered rotation around a single bond, can be influenced by the substituents on the naphthalene ring system. This can have implications for how the molecule presents itself to its biological target over time.

Influence of Stereochemistry on Biological Activity

| Compound Series | Stereochemical Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Naphthyl PLpro Inhibitors | (S)- vs. (R)-methoxymethyl substituent | (S)-isomer was tenfold more potent | nih.gov |

| Naphthalenoid Ansamycins (Rifamorpholines) | C(21S) absolute configuration | Crucial for potent antibacterial activity | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ajrconline.orgqut.edu.au By identifying key physicochemical descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process. ajrconline.org

The foundation of any QSAR model is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. nih.govslideshare.net

Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and ionization potential. nih.gov In a QSAR study of cytochrome P450 inhibitors, electronic descriptors like the Sr and Apol were found to be important for modeling the inhibitory activity of naphthalene derivatives. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. nih.gov Descriptors like shadow indices and molecular refractivity (Molref) were significant in the same P450 inhibitor study, indicating that the spatial arrangement of the molecule is crucial for its interaction with the enzyme. nih.gov

Hydrophobicity Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes. researchgate.net Lipophilicity descriptors were also found to be important in the QSAR model for CYP2A5 and CYP2A6 inhibition. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching. Jurs descriptors, which are a type of topological descriptor, were found to be significant in modeling the activity of naphthalene derivatives against cytochrome P450 enzymes. nih.gov

A QSAR study on antitubercular naphthalene-1,4-dione analogs identified the average connectivity index, information content index of neighborhood symmetry, aromatic ratio, and path/walk 3 Randic shape index as important structural insights. researchgate.net

Once a set of relevant descriptors has been identified, various statistical methods can be used to build the QSAR model. These models aim to create a predictive equation that can estimate the biological activity of a compound based on its descriptor values.

Multiple Linear Regression (MLR): This is one of the simplest and most common methods, where a linear relationship is established between the biological activity and a set of descriptors. qut.edu.au

Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov Genetic Partial Least Squares (G/PLS) is an extension of this method that uses a genetic algorithm to select the most relevant variables. nih.gov

Genetic Function Approximation (GFA): GFA is another method that uses genetic algorithms to evolve a population of QSAR equations and select the one with the best predictive power. nih.gov In the study of CYP2A5 and CYP2A6 inhibitors, GFA-derived models were found to be superior to G/PLS models in some cases. nih.gov

Machine Learning Methods: More advanced machine learning techniques, such as k-nearest neighbors (KNN), decision trees (DT), and neural networks (BPNN), are increasingly being used to develop more complex and accurate QSAR models. nih.gov

The statistical quality and predictive ability of a QSAR model are assessed using various validation metrics, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive R² (R²pred). nih.gov A robust and validated QSAR model can be a powerful tool for the virtual screening of large compound libraries and the rational design of new, more potent analogs. researchgate.net

QSAR Modeling of Naphthalene Derivatives

| Target | Key Physicochemical Descriptors | Statistical Models Used | Key Findings | Reference |

|---|---|---|---|---|

| Cytochrome P450 2A5/2A6 | Jurs descriptors, electronic (Sr, Apol), steric (shadow indices, Molref), lipophilicity | GFA, G/PLS | Inhibition is related to charge distribution, surface area, electronic, hydrophobic, and spatial properties. | nih.gov |

| Antitubercular Activity (Naphthalene-1,4-dione analogs) | Average connectivity index, aromatic ratio, Randic shape index | MLR | QSAR model provides insights for designing safer and more potent derivatives. | researchgate.net |

| HIV-1 Integrase (Caffeoyl naphthalene sulfonamide derivatives) | Partition coefficient, connectivity index, shape index | MLR | Model indicates that altering partition coefficient and shape index could increase activity. | researchgate.net |

Applications in Materials Science and Other Advanced Technologies

Integration of Naphthalen-2-yl Nonanoate (B1231133) in Functional Materials

The integration of naphthalene (B1677914) derivatives into functional materials leverages the core's inherent properties to impart enhanced characteristics to polymers and electronic devices. The specific ester, Naphthalen-2-yl nonanoate, combines the rigid naphthalene core with a flexible nine-carbon aliphatic chain (nonanoate group), a structure that suggests potential use as a plasticizer, a liquid crystal precursor, or a component in other functional organic materials.

While specific research on this compound as a direct additive in polymer composites is not widely documented, the use of naphthalene-based compounds is well-established for creating high-performance polymers. Aromatic naphthalene thermotropic liquid crystal copolyesters (N-TLCPs) are synthesized using naphthalene monomers to create polymers with exceptional properties. bohrium.com These polymers exhibit strong intermolecular forces and are used in composites. bohrium.com

The introduction of fillers like multi-walled carbon nanotubes (MWCNTs) into a naphthalene-based TLCP matrix can significantly enhance the composite's thermal stability and widen its mesophase temperature range. bohrium.comresearchgate.net For instance, research on N-TLCP/MWCNT composites prepared by in-situ melt polymerization shows that even small amounts of MWCNTs can improve the thermal stability and mechanical properties of the resulting material. bohrium.com This improvement is attributed to strong π-π interactions between the naphthalene units of the polymer and the carbon nanotubes. researchgate.net

In a different application, naphthalene itself has been studied as a phase-change material (PCM) within an epoxy resin matrix. mdpi.com When incorporated at a high concentration (60% by mass), naphthalene forms crystalline particles within the cured epoxy, allowing the composite to store and release thermal energy during its melting and crystallization transitions. mdpi.com This creates a functional material for thermal energy storage. mdpi.com

Table 1: Effect of MWCNT Filler on Naphthalene-Based TLCP Properties

| Property | Pure Copolymer | Composite with 0.5 wt% MWCNT | Improvement |

|---|---|---|---|

| Melting Phase Transition (Tm) | Reference Value | Increased by up to 38.4°C | Enhanced Thermal Stability researchgate.net |

| Mesophase Temperature Range | Standard Range | Widened and shifted to higher temperatures | Broader Processing Window researchgate.net |

Naphthalene derivatives are pivotal in the field of organic electronics, particularly as n-channel semiconductors. sigmaaldrich.com Naphthalene and perylene (B46583) diimides are considered powerful alternatives to fullerenes for various organic electronic applications due to the tunability of their energy levels. rsc.org The rigid, electron-deficient aromatic core of these molecules facilitates electron transport, a crucial requirement for n-type organic field-effect transistors (OFETs). rsc.org

Liquid-crystalline naphthalene bisimides have been specifically designed for use in high-mobility OFETs. bohrium.com By creating a donor-π–acceptor–π–donor (D2–π2–A) architecture, researchers have synthesized solution-processable liquid-crystalline compounds that exhibit high hole mobility, with one naphthalene-based derivative reaching 1.99 cm²/V·s. bohrium.com

Furthermore, the photophysical properties of naphthalene derivatives make them suitable for optoelectronic devices. Novel luminescent liquid crystals synthesized by attaching a mesogenic side chain to a naphthalene core exhibit intense bluish emission in solid, liquid crystal, and isotropic liquid states. oup.com Such materials have potential applications in organic light-emitting diodes (OLEDs) and other display technologies. iaea.orgresearchgate.net The ability to modify the naphthalene scaffold allows for the tuning of emission properties, making it a versatile platform for light-emitting materials. iaea.org

Liquid Crystalline Properties of Naphthalene Derivatives

The combination of a rigid aromatic core and flexible peripheral chains makes many naphthalene derivatives, including esters like this compound, candidates for forming liquid crystal phases. lookchem.com These materials, known as thermotropic liquid crystals, exhibit intermediate phases of matter (mesophases) between the solid crystalline state and the liquid isotropic state, with properties that are highly dependent on temperature and molecular structure. researchgate.netscirp.org

The mesomorphic behavior of naphthalene derivatives is profoundly influenced by their molecular geometry. lookchem.com Studies on homologous series of naphthalene-based esters have shown that they can exhibit various mesophases, including nematic and smectic phases. tandfonline.comtandfonline.com The nematic phase features long-range orientational order, while the smectic phase has both orientational order and a layered structure. scirp.org

A key factor in determining the liquid crystalline properties is the substitution position on the naphthalene core. scirp.org A comparative study of Naphthalen-2-yl-4-(alkoxy)benzoates and Naphthalen-1-yl-4-(alkoxy)benzoates revealed significant differences. scirp.org Molecules with the ester linkage at the 2-position of the naphthalene ring are more linear and rod-shaped (calamitic), which is favorable for forming liquid crystal phases. scirp.org In contrast, linkage at the 1-position results in a bent, non-linear structure that does not exhibit mesomorphism. scirp.org

In the series of Naphthalen-2-yl-4-(alkoxy)benzoates, the length of the flexible alkoxy tail also plays a critical role. scirp.org Derivatives with shorter tails (6 or 8 carbons) were found to exhibit only a nematic phase upon cooling, whereas those with longer tails (10 or 12 carbons) displayed both nematic and smectic A phases. scirp.org This demonstrates that simple changes in the alkyl chain length can significantly affect the thermal stability and type of mesophase formed. lookchem.com

Table 2: Phase Transition Temperatures of Naphthalen-2-yl-4-(alkoxy)benzoate Series

| Alkoxy Chain Length | Transition | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| 6 Carbons (Hexyloxy) | Isotropic to Nematic (Cooling) | 90.0 | 0.43 |

| 8 Carbons (Octyloxy) | Isotropic to Nematic (Cooling) | 92.5 | 0.44 |

| 10 Carbons (Decyloxy) | Isotropic to Nematic (Cooling) | 94.0 | 0.38 |

| 10 Carbons (Decyloxy) | Nematic to Smectic A (Cooling) | 86.8 | 1.14 |

| 12 Carbons (Dodecyloxy) | Isotropic to Nematic (Cooling) | 95.0 | 0.38 |

| 12 Carbons (Dodecyloxy) | Nematic to Smectic A (Cooling) | 92.5 | 1.25 |

(Data sourced from a study on Naphthalen-2-yl-4-(alkoxy)benzoate materials. scirp.org)

The distinct properties of naphthalene-based liquid crystals make them highly suitable for electro-optical applications, such as in liquid crystal displays (LCDs). lookchem.commdpi.com A critical application is in surface-stabilized ferroelectric liquid crystal (SSFLC) displays, where achieving a uniform "bookshelf" layer structure is essential for high-quality images and fast switching times. tandfonline.comspie.org Research has shown that naphthalene-based ferroelectric liquid crystals with a wide temperature range for the smectic A phase are particularly effective at forming this ideal molecular alignment. tandfonline.com This superior alignment minimizes defects that can impede polarization switching. tandfonline.com

The electro-optical properties, including response time and memory capability, are directly linked to the layer structure of the liquid crystal material. tandfonline.com Naphthalene-based materials also exhibit high optical anisotropy (birefringence), which is a desirable property for many display and photonic applications. researchgate.net Furthermore, the performance of nematic liquid crystals can be enhanced by using naphthalene derivatives as dopants. optica.org Doping with materials like 1-methylnaphthalene (B46632) has been shown to reduce the driving voltage and response time of twisted nematic liquid crystals, primarily by lowering the rotational viscosity of the mixture. optica.org These characteristics underscore the importance of naphthalene derivatives in designing advanced materials for the photonics and display industries. mdpi.com

Sensing Material Development

The naphthalene scaffold is an excellent platform for the development of fluorescent chemosensors due to its inherent photophysical properties. researchgate.net While unsubstituted naphthalene has poor fluorescence, attaching electron-donating and electron-accepting groups to the ring system can dramatically increase its fluorescence quantum yield through an intramolecular charge transfer (ICT) mechanism. researchgate.net This sensitivity to its electronic environment allows for the design of sensors that exhibit a change in fluorescence upon interacting with a specific target analyte.

Naphthalene-based sensors have been successfully synthesized for the selective detection of various metal ions. For example, a sensor for aluminum ions (Al³⁺) was developed that shows high selectivity and affinity, making it suitable for detecting intracellular Al³⁺ using fluorescence microscopy. rsc.org Similarly, a sensor featuring a naphthalene skeleton functionalized with an aza-crown ether was created for the selective detection of lithium ions (Li⁺) through distinct changes in its absorption and fluorescence spectra. scispace.com

More complex sensing systems have also been designed. One such system uses a naphthalene-based platform for the cascade recognition of mercury ions (Hg²⁺) and the amino acid cysteine. rsc.org The sensor's fluorescence is initially quenched ("off") upon binding to Hg²⁺. rsc.org In a subsequent step, the addition of cysteine, which binds more strongly to mercury, removes the Hg²⁺ from the sensor complex, thereby restoring the fluorescence ("on"). rsc.org This "on-off-on" switching capability enabled its use as a molecular-level logic device. rsc.org These examples highlight the versatility of the naphthalene core in creating highly specific and sensitive chemical sensors for environmental and biological applications. iaea.org

Chemiresistive and Electrochemical Sensors for Volatile Organic Compounds

Chemiresistive and electrochemical sensors are critical technologies for detecting VOCs in a variety of settings, from environmental monitoring to medical diagnostics. These sensors operate by measuring changes in electrical properties (resistance or current) upon exposure to target analytes. The performance of these sensors is highly dependent on the sensing material.

Role of this compound in Sensor Design and Functionality

The potential role of this compound in sensor design would likely stem from its molecular structure, which combines a rigid naphthalene core with a flexible nonanoate chain. This structure could influence the material's properties in several ways relevant to sensor functionality:

Film-forming Properties: The long alkyl chain of the nonanoate group could facilitate the formation of thin, uniform films, a crucial requirement for many sensor fabrication techniques.

Intermolecular Interactions: The naphthalene moiety can participate in π-π stacking interactions, which can be modulated by the presence of VOCs, leading to a detectable change in conductivity.

Solubility and Processability: The nonanoate chain can enhance the solubility of the compound in organic solvents, making it easier to process and deposit as a sensing layer.

It is important to note that these are projections based on the general properties of naphthalene esters. Experimental validation is necessary to confirm the suitability of this compound for these applications.

Other Emerging Technological Applications

Beyond VOC sensing, the unique properties of naphthalene derivatives like this compound open up possibilities in other areas of advanced technology.

One significant area of interest is in the field of liquid crystals . Research has shown that aromatic esters containing a naphthalene core, such as Naphthalen-2-yl-4-(Alkoxy) Benzoates, can exhibit liquid crystalline behavior. scirp.org These materials, which possess properties of both liquids and solids, are fundamental to technologies like liquid crystal displays (LCDs). The molecular shape and polarity of this compound could potentially allow it to be used as a component in liquid crystal mixtures, influencing properties such as phase transition temperatures and electro-optical response. Liquid crystal-based sensors are also an emerging field, where changes in the liquid crystal phase, induced by external stimuli, are used for detection. mdpi.comrsc.orgnih.gov

Another promising application is in organic electronics , particularly in organic light-emitting diodes (OLEDs). Naphthalene derivatives are known to be used as host materials in the emissive layers of OLEDs. sigmaaldrich.com For example, 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene is a known host material in OLEDs. sigmaaldrich.com The luminescent properties of the naphthalene ring suggest that this compound could potentially be explored as a component in OLEDs, either as a host material or as a dopant to tune the emission color and efficiency. The search for new materials for flexible electronics also includes various organic compounds, and the properties of naphthalene derivatives make them candidates for investigation in this area. mdpi.comfrontiersin.org

The following table provides a summary of the potential applications and the role of the compound's structural features.

| Potential Application Area | Key Structural Feature | Potential Role of this compound |

| Liquid Crystals | Rigid naphthalene core, flexible nonanoate chain | Component in liquid crystal mixtures, influencing phase transitions and electro-optical properties. scirp.org |

| Organic Light-Emitting Diodes (OLEDs) | Luminescent naphthalene core | Host material or dopant in the emissive layer to control light emission characteristics. sigmaaldrich.com |

| Flexible Electronics | Organic nature, potential for film formation | Component in the development of flexible and stretchable electronic devices. mdpi.comfrontiersin.org |

It is crucial to reiterate that while the applications listed above are plausible based on the properties of similar compounds, dedicated research and development are required to fully assess the potential of this compound in these advanced technological fields.

Environmental Impact and Fate Studies

Biodegradation Pathways of Naphthalene (B1677914) Esters in Environmental Compartments

The environmental persistence of naphthalen-2-yl nonanoate (B1231133) is expected to be influenced by the biodegradation of its constituent parts: the naphthalene ring and the nonanoate side chain. The ester linkage is susceptible to hydrolysis, which would release 2-naphthol (B1666908) and nonanoic acid. Nonanoic acid, a fatty acid, is readily biodegradable. The subsequent fate is then determined by the degradation of the more persistent naphthalene moiety.

Microbial degradation is the primary mechanism for the removal of naphthalene from the environment. asm.org A wide variety of bacteria, particularly from the genus Pseudomonas, are capable of using naphthalene as their sole source of carbon and energy. nih.gov The initial step in the aerobic degradation of naphthalene is the oxidation of one of the aromatic rings by a multi-component enzyme system called naphthalene dioxygenase. This reaction forms cis-1,2-dihydroxy-1,2-dihydronaphthalene. asm.orgnih.gov

From this key intermediate, the pathway proceeds through several other metabolites. The cis-naphthalene dihydrodiol is converted to 1,2-dihydroxynaphthalene. nih.gov The degradation pathway continues with the formation of compounds like 2-carboxycinnamic acid, salicylic (B10762653) acid, and catechol, which are then further metabolized and enter central metabolic pathways. asm.orgnih.gov Under anaerobic conditions, the biodegradation of naphthalene is significantly slower. industrialchemicals.gov.au The half-life of naphthalene can range from less than a day in air to over 80 days in soil. orst.edu

Different microbial communities in various environments exhibit different degradation rates. For instance, microbial populations in environments with a history of petrogenic chemical exposure show enhanced degradation rates for aromatic hydrocarbons compared to pristine environments. asm.org

Table 1: Key Metabolites in the Aerobic Biodegradation of Naphthalene

| Metabolite | Chemical Formula | Role in Pathway |

| cis-1,2-Dihydroxy-1,2-dihydronaphthalene | C₁₀H₁₀O₂ | Initial product of naphthalene ring oxidation |

| 1,2-Dihydroxynaphthalene | C₁₀H₈O₂ | Intermediate formed from cis-naphthalene dihydrodiol |

| Salicylic acid | C₇H₆O₃ | A key intermediate that is further metabolized |

| Catechol | C₆H₆O₂ | A central intermediate that enters the Krebs cycle |

| 2-Naphthol | C₁₀H₈O | A potential initial metabolite from the hydrolysis of naphthalen-2-yl nonanoate |

This table is interactive. Click on the headers to sort the data.

Environmental Monitoring and Detection of Naphthalene Metabolites

The monitoring of naphthalene exposure in the environment and in organisms is crucial for assessing its potential impact. This is typically achieved by measuring its metabolites in biological samples, such as urine. nih.govijcom.org For a long time, 1-naphthol (B170400) and 2-naphthol have been the most commonly used urinary biomarkers for naphthalene exposure. researchgate.net

Recent studies have suggested that other metabolites may serve as more sensitive and specific biomarkers. nih.gov 1,2-dihydroxynaphthalene (1,2-DHN) has been identified as the main metabolite in the urine of occupationally exposed workers and shows a strong correlation with naphthalene exposure. nih.gov Other potential biomarkers include 1- and 2-naphthylmercapturic acids (NMA). ijcom.orgnih.gov

The analytical methods used for the detection of these metabolites are typically based on gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-mass spectrometry (HPLC-MS), often involving a stable isotope dilution analysis for accurate quantification. ijcom.org These methods allow for the detection of low concentrations of naphthalene metabolites, providing a reliable means of biomonitoring.

Table 2: Biomarkers for Naphthalene Exposure

| Biomarker | Sample Matrix | Significance |

| 1-Naphthol | Urine | Traditional biomarker of naphthalene exposure. researchgate.net |

| 2-Naphthol | Urine | Traditional biomarker, less predominant than 1-naphthol. researchgate.net |

| 1,2-Dihydroxynaphthalene (1,2-DHN) | Urine | A major and sensitive metabolite for biomonitoring. nih.gov |

| Naphthylmercapturic Acids (NMAs) | Urine | Emerging biomarkers for assessing naphthalene uptake. nih.gov |

This table is interactive. Click on the headers to sort the data.

Ecological Considerations

The ecological impact of this compound is presumed to be similar to that of naphthalene, which has been more extensively studied.

Naphthalene is known to be moderately to highly toxic to a range of aquatic organisms. orst.eduherts.ac.uk Its toxic effect is often attributed to a non-polar narcosis mechanism of action. industrialchemicals.gov.au

Studies have shown that naphthalene can have significant adverse effects on fish. For example, in fathead minnows (Pimephales promelas), concentrations of 0.85 mg/L or more led to decreased hatchability and reduced growth of fry. europa.eu For the climbing perch (Anabas testudineus), exposure to naphthalene resulted in tissue damage and alterations in enzyme levels. nih.gov The acute toxicity (LC50) values for fish are generally in the range of 1 to 10 mg/L. europa.eu

Invertebrates such as the water flea (Daphnia) are also sensitive to naphthalene. orst.edu Furthermore, naphthalene has been shown to inhibit the growth and photosynthesis of aquatic plants like the green algae Chlorella vulgaris and Selenastrum capricornutum. europa.eu The EC50 values for algae are typically in the low mg/L range. europa.eu

Table 3: Ecotoxicity of Naphthalene to Aquatic Organisms

| Organism | Species | Endpoint | Concentration (mg/L) | Reference |

| Fish | Pimephales promelas (Fathead Minnow) | MATC | >0.45 and <0.85 | europa.eu |

| Fish | Oncorhynchus kisutch (Coho Salmon) | 40-day NOEC (weight gain) | 0.12 | europa.eu |

| Crustacean | Daphnia magna | 48-hour EC50 | 2.16 | europa.eu |

| Algae | Selenastrum capricornutum | 4-hour EC50 (photosynthesis) | 2.96 | europa.eu |

This table is interactive. Click on the headers to sort the data.

There is growing concern about the potential for polycyclic aromatic hydrocarbons, including naphthalene, to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal system, leading to adverse developmental, reproductive, neurological, and immune effects.

Computational studies have predicted that naphthalene and its derivatives have a high binding affinity for endocrine receptors, suggesting they could disrupt endocrine functions. researchgate.netresearchgate.net Experimental studies have provided further evidence for these concerns. For instance, research on PAHs associated with oil spills found that naphthalene and its alkylated analogues could interfere with steroidogenesis, the process of hormone synthesis. rsc.org

While direct evidence for the endocrine-disrupting potential of this compound is not available, studies on related compounds like hexachloronaphthalene have demonstrated clear endocrine-disrupting effects in animal models, including alterations in the estrous cycle and thyroid hormone levels in female rats. nih.gov Although the Canadian Environmental Protection Act screening assessment for naphthalene sulfonic acids did not find sufficient evidence to classify them as endocrine disruptors, the potential for such effects from naphthalene and its derivatives warrants further investigation. canada.ca

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation, providing a detailed description of a molecule's electronic wavefunction and energy. northwestern.edu These methods are fundamental for understanding the intrinsic properties of Naphthalen-2-yl nonanoate (B1231133), such as its stability, reactivity, and spectroscopic characteristics.